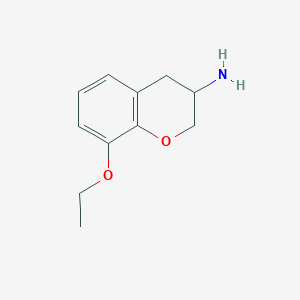

8-Ethoxychroman-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

8-ethoxy-3,4-dihydro-2H-chromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-13-10-5-3-4-8-6-9(12)7-14-11(8)10/h3-5,9H,2,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLWDVFQGMEDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Ethoxychroman 3 Amine

Retrosynthetic Analysis of 8-Ethoxychroman-3-amine

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comias.ac.in For this compound, the most logical disconnection is the carbon-nitrogen (C-N) bond at the 3-position of the chroman ring. This disconnection simplifies the target molecule to a key intermediate: 8-ethoxychroman-3-one. This ketone is a versatile precursor that can be transformed into the desired amine through several methods.

Further disconnection of 8-ethoxychroman-3-one involves breaking the ether linkage of the pyran ring, leading back to a substituted phenol (B47542), specifically 2-hydroxy-3-ethoxyacetophenone, and a two-carbon unit. This strategic breakdown suggests that the synthesis can commence from readily accessible phenolic compounds, which are then elaborated to form the chroman ring system before the final introduction of the amine functionality.

Established Synthetic Routes to Chroman-3-amines

The synthesis of the chroman-3-amine (B1202177) scaffold is a well-explored area of organic chemistry, with several reliable methods being widely employed. These general strategies can be adapted to produce the specifically substituted this compound.

Reductive amination is a highly effective method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. libretexts.orgyoutube.com In the context of synthesizing chroman-3-amines, a chroman-3-one (B94795) derivative serves as the carbonyl precursor.

The reaction can be performed in a one-pot procedure where the ketone, an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt), and a reducing agent are combined. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. masterorganicchemistry.comlibretexts.org Sodium cyanoborohydride is particularly effective as it selectively reduces the iminium ion intermediate in the presence of the starting ketone. youtube.comharvard.edu

| Method | Carbonyl Precursor | Amine Source | Typical Reducing Agents | Key Features |

| Reductive Amination | Chroman-3-one | Ammonia, Ammonium Acetate | NaBH3CN, NaBH(OAc)3, H2/Pd-C | High efficiency, mild conditions, often a one-pot reaction. wikipedia.orgharvard.edu |

Another robust method for the synthesis of chroman-3-amines involves the reduction of a 3-nitrochroman intermediate. chim.itresearchgate.net This approach begins with the synthesis of a 3-nitro-2H-chromene, which is then reduced to the saturated 3-nitrochroman. Subsequent reduction of the nitro group yields the desired 3-aminochroman.

A variety of reducing agents are capable of converting the nitro group to an amine. organic-chemistry.orgscispace.com Catalytic hydrogenation using palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel is a common and effective method. chim.it Chemical reducing agents such as lithium aluminum hydride (LiAlH4), tin(II) chloride (SnCl2) in the presence of hydrochloric acid, or iron powder in acidic medium can also be employed for this transformation. youtube.comchim.it The choice of reagent can depend on the presence of other functional groups in the molecule.

| Method | Precursor | Typical Reducing Agents | Key Features |

| Nitro Reduction | 3-Nitrochroman | H2/Pd-C, LiAlH4, SnCl2/HCl, Fe/HCl | Versatile, applicable to various substituted chromans. chim.itorganic-chemistry.org |

The introduction of the amine group can also be achieved through nucleophilic substitution reactions on a chroman ring bearing a suitable leaving group at the 3-position. studymind.co.ukdocbrown.info A common precursor for this method is a 3-halochroman (e.g., 3-bromochroman) or a 3-chromanyl sulfonate ester (e.g., tosylate or mesylate).

These precursors can be reacted with an amine nucleophile, such as ammonia or a protected amine equivalent, to displace the leaving group and form the C-N bond. libretexts.orgyoutube.com A significant challenge with this method is the potential for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts. libretexts.orgchemistrysteps.com To mitigate this, a large excess of the amine nucleophile is often used. studymind.co.uk

| Method | Precursor | Typical Nucleophiles | Key Challenges |

| Nucleophilic Substitution | 3-Halochroman, 3-Chroman-tosylate | Ammonia, Azide salts | Potential for over-alkylation, formation of mixtures of primary, secondary, and tertiary amines. libretexts.orglibretexts.org |

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines that avoids the issue of over-alkylation seen in direct nucleophilic substitution. chemistnotes.comwikipedia.orgmasterorganicchemistry.com This method involves the N-alkylation of potassium phthalimide (B116566) with a substrate containing a good leaving group. chemistrysteps.comnrochemistry.com

For the synthesis of chroman-3-amines, a 3-halochroman or a 3-chromanyl sulfonate ester would be reacted with potassium phthalimide. wikipedia.org The resulting N-(chroman-3-yl)phthalimide is then cleaved, typically by treatment with hydrazine (B178648) (the Ing-Manske procedure) or acidic hydrolysis, to release the free primary amine. masterorganicchemistry.comnrochemistry.com This method is highly effective for producing primary amines exclusively. chemistnotes.com

| Method | Precursor | Key Reagents | Cleavage Agents | Key Advantages |

| Gabriel Synthesis | 3-Halochroman, 3-Chroman-tosylate | Potassium Phthalimide | Hydrazine (N2H4), Acid (e.g., HBr) | Avoids over-alkylation, selectively produces primary amines. chemistrysteps.comwikipedia.org |

Specific Synthetic Pathways for this compound

While the general methods described above are applicable, a specific and efficient pathway to this compound would likely start from a readily available substituted phenol. A plausible synthetic route would commence with 2-ethoxyphenol (B1204887).

Synthesis of the Chromanone Intermediate: The synthesis would begin with the acylation of 2-ethoxyphenol to introduce a carbonyl group, which is a necessary component for building the chromanone ring. This can be followed by reactions to construct the heterocyclic ring, leading to the formation of 8-ethoxychroman-4-one. organic-chemistry.org A subsequent reaction, for instance, with 3-formylchromone derivatives, can lead to the desired 3-substituted chroman-4-one structure. d-nb.info

Formation of the Amine: With the 8-ethoxychroman-3-one intermediate in hand, the most direct approach to this compound would be reductive amination. The ketone would be treated with an ammonia source, such as ammonium acetate, and a selective reducing agent like sodium cyanoborohydride in a suitable solvent like methanol. This one-pot reaction would efficiently convert the ketone directly to the target primary amine.

This targeted approach, leveraging a key chromanone intermediate followed by a reliable amination strategy, represents a logical and efficient pathway for the synthesis of this compound.

Stereoselective Synthesis of Chiral this compound Enantiomers

The stereoselective synthesis of the individual enantiomers of this compound is of significant interest due to the often distinct biological activities of different stereoisomers of a chiral molecule. A robust strategy to achieve this involves the asymmetric hydrogenation of a prochiral enamide precursor derived from 8-ethoxychroman-3-one.

A proposed synthetic pathway commences with the preparation of 2-hydroxy-3-ethoxybenzaldehyde. This key intermediate can be synthesized through various methods, including the Duff reaction or the Reimer-Tiemann reaction on 2-ethoxyphenol, followed by selective formylation at the ortho position.

With 2-hydroxy-3-ethoxybenzaldehyde in hand, the next crucial step is the construction of the 8-ethoxychroman-3-one core. This can be achieved through a multi-step sequence. One potential route involves a Knoevenagel condensation of 2-hydroxy-3-ethoxybenzaldehyde with a suitable active methylene (B1212753) compound, such as N,N-dimethylglycine, followed by cyclization and subsequent hydrolysis and decarboxylation to yield the desired chroman-3-one.

The pivotal stereoselective step is the conversion of 8-ethoxychroman-3-one to a chiral 3-aminochroman. A highly effective method for this transformation is the ruthenium-catalyzed asymmetric hydrogenation of an enamide derivative. The 8-ethoxychroman-3-one is first converted to its corresponding enamide, for example, by reaction with acetamide (B32628) in the presence of a dehydrating agent. This prochiral enamide is then subjected to asymmetric hydrogenation using a chiral ruthenium catalyst, such as one bearing the SYNPHOS ligand. This method has been shown to be highly efficient for the enantioselective synthesis of various 3-aminochroman derivatives, affording high yields and excellent enantioselectivities.

The choice of the chiral ligand is critical in determining the stereochemical outcome of the hydrogenation, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of this compound.

| Step | Reaction | Key Reagents/Catalysts | Intermediate/Product |

| 1 | Synthesis of Precursor | 2-ethoxyphenol, formylating agent | 2-hydroxy-3-ethoxybenzaldehyde |

| 2 | Chroman-3-one Formation | N,N-dimethylglycine, base | 8-ethoxychroman-3-one |

| 3 | Enamide Formation | Acetamide, dehydrating agent | N-(8-ethoxy-2H-chromen-3-yl)acetamide |

| 4 | Asymmetric Hydrogenation | H₂, Ru-SYNPHOS catalyst | (R)- or (S)-8-Ethoxychroman-3-amine |

Exploration of Novel Synthetic Protocols for Chroman-3-amines

Beyond the established asymmetric hydrogenation route, the exploration of novel synthetic protocols for chroman-3-amines is an active area of research, driven by the desire for more efficient, atom-economical, and environmentally benign methods.

One promising avenue is the use of organocatalysis. Chiral phosphoric acids or bifunctional amine-thiourea catalysts have emerged as powerful tools for a variety of asymmetric transformations. A potential organocatalytic route to chiral this compound could involve a cascade reaction. For instance, an asymmetric Michael addition of a suitable nitrogen nucleophile to an α,β-unsaturated aldehyde derived from 2-hydroxy-3-ethoxybenzaldehyde, followed by an intramolecular cyclization, could directly generate the chiral chroman-3-amine scaffold.

Another innovative approach involves transition-metal-catalyzed C-H activation and functionalization. A strategy could be envisioned where a readily available allylic amine is reacted with an 8-ethoxyphenol derivative in the presence of a suitable transition metal catalyst, such as rhodium or palladium. The catalyst would facilitate a domino reaction involving C-H activation of the phenol and subsequent intramolecular hydroamination or aminoarylation to construct the chroman-3-amine framework in a single step.

Furthermore, biocatalysis offers a green and highly selective alternative. The use of enzymes, such as transaminases, could be explored for the asymmetric amination of 8-ethoxychroman-3-one. A suitable transaminase, either from a natural source or engineered through directed evolution, could catalyze the direct conversion of the ketone to the desired chiral amine with high enantiopurity.

These novel protocols, while potentially requiring further development and optimization for the specific synthesis of this compound, represent the forefront of synthetic organic chemistry and hold the potential to provide more sustainable and efficient access to this and related chiral chroman-3-amines.

Chemical Modifications and Derivatization Strategies of 8 Ethoxychroman 3 Amine

Amination Reactions for Analogues

While direct amination of the 8-Ethoxychroman-3-amine scaffold is less common, related amination strategies are pivotal in synthesizing its analogues and other chroman-amine derivatives. A primary route to access diverse chroman-amines involves the reductive amination of a corresponding chroman-4-one precursor. This versatile reaction allows for the introduction of various substituted and unsubstituted amino groups at different positions on the chroman ring. For instance, gem-dimethylchroman-4-ones have been successfully converted to a range of gem-dimethylchroman-4-amines through reductive amination. core.ac.uk

Another approach to generating amino-functionalized chroman analogues involves reactions with chromone (B188151) derivatives. The reaction of 3-formylchromones with primary aromatic amines can yield 2-amino-3-(arylaminomethylene)chroman-4-one derivatives or other 4-chromanone (B43037) derivatives, depending on the solvent used. researchgate.netresearchgate.net These reactions introduce new amino functionalities onto the chroman scaffold, creating structurally diverse analogues. Modern amination approaches, such as transition metal-catalyzed cross-coupling reactions, also offer pathways to synthesize aromatic amines from aryl halides, a strategy that could be adapted for chroman scaffolds bearing a halide substituent. researchgate.net

Etherification and Alkylation of the Chroman Scaffold

The chroman scaffold of this compound offers opportunities for modification through etherification and alkylation reactions, primarily on the aromatic ring and at the 8-position ethoxy group. The 8-ethoxy group itself can be a target for modification. Cleavage of the ether bond, for instance, would yield the corresponding 8-hydroxychroman-3-amine, which can then be re-etherified with a variety of alkyl or aryl halides to introduce novel ether linkages.

Furthermore, the aromatic portion of the chroman ring is susceptible to electrophilic substitution reactions, including alkylation. The introduction of alkyl groups can significantly alter the lipophilicity and steric profile of the molecule. General methods for etherification, such as the Ullmann diaryl etherification, can be employed to form new ether bonds on the scaffold, particularly if a bromo-substituted precursor is used. researchgate.net This copper-catalyzed reaction is effective for generating diaryl ether linkages. researchgate.net Additionally, alkoxyalkylation of electron-rich aromatic compounds represents another potential strategy for modifying the benzene (B151609) ring of the chroman structure. dntb.gov.ua A patented method for preparing chroman derivatives involves the etherification of a phenolic precursor in a basic medium with reagents like ethyl 2-bromo-2-methylpropionate. google.com

Introduction of Substituents for Structural Diversity

Achieving structural diversity is a cornerstone of medicinal chemistry, and the this compound scaffold can be decorated with a wide array of substituents to modulate its biological and physicochemical properties. Substitutions can be introduced on both the aromatic and pyran rings of the chroman system.

The aromatic ring is amenable to electrophilic aromatic substitution reactions. Halogenation (e.g., bromination), nitration, and Friedel-Crafts reactions can install various functional groups at positions C-5, C-6, and C-7. For example, research on related chroman-4-ones has demonstrated the synthesis of compounds like 8-bromo-6-chloro-2-pentylchroman-4-one, highlighting that multiple substitutions are feasible. nih.gov Structure-activity relationship (SAR) studies on chromanone analogues have indicated that substitutions at the C-6 and C-7 positions can be particularly effective for creating potent bioactive compounds. nih.gov

Table 1: Potential Strategies for Introducing Substituents on the Chroman Scaffold This table is generated based on common organic synthesis reactions and findings from related chroman structures.

| Position | Reaction Type | Potential Substituent |

|---|---|---|

| C-6, C-7 | Electrophilic Aromatic Substitution | -Br, -Cl, -NO₂, -Alkyl |

| C-2 | Varies with synthetic route | -Alkyl, -Aryl |

| Aromatic Ring | Ullmann Coupling | -O-Aryl |

Investigation of Biological Targets and Molecular Mechanisms Associated with 8 Ethoxychroman 3 Amine

Enzyme Inhibition Profiles of Chroman-3-amine (B1202177) Scaffolds

The interaction of chroman-3-amine derivatives with various enzymes is a key area of research to understand their therapeutic potential.

Mitogen-activated protein kinases (MAPKs), including p38 MAPK and extracellular signal-regulated kinase (ERK), are crucial serine-threonine protein kinases that regulate a multitude of cellular processes such as inflammation, proliferation, and differentiation. nih.gov Dysregulation of these pathways is implicated in various human diseases, including cancer and neurodegenerative disorders. nih.gov The p38 MAPK pathway, in particular, is activated by cellular stress and proinflammatory cytokines. nih.gov

While the broader chroman scaffold has been explored for kinase inhibition, specific data on the direct modulation of p38 MAPK or ERK2 by 8-Ethoxychroman-3-amine or its close analogs is not extensively detailed in the current literature. However, related heterocyclic scaffolds have shown activity against other kinases. For instance, certain coumarin (B35378) derivatives, which share a benzopyran core with chromans, have been identified as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). researchgate.net This suggests that the general chroman structure has the potential for kinase interaction, though specific inhibition profiles for chroman-3-amines against p38 MAPK and ERK2 remain a subject for further investigation. The survival of certain cell types, such as M2 macrophages, has been shown to be dependent on the MEK/ERK pathway, highlighting the therapeutic potential of inhibitors targeting this pathway. nih.gov

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.govnih.gov This enzymatic activity is relevant in both agriculture, where it contributes to nitrogen loss from fertilizers, and medicine, as it is a key virulence factor for certain pathogenic bacteria like Helicobacter pylori. nih.gov Inhibition of urease can help mitigate these effects. nih.gov

A wide variety of compounds have been investigated as urease inhibitors, including hydroxamic acids, phosphorodiamidates, and various metal ions. biotech-asia.orgresearchgate.net The search for potent and safe urease inhibitors is an active area of pharmaceutical research. nih.govresearchgate.net However, specific studies detailing the urease inhibition profile of this compound or the broader chroman-3-amine scaffold are not prominently featured in the reviewed scientific literature. The inhibitory activity of this class of compounds against urease remains to be determined.

| Compound Series | Example Compound | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N²-para-benzoate derivative | Compound with 3,4-dimethoxy substituent | 0.13 | nih.gov |

| N²-para-benzoate derivative | Compound with 4-methoxy group | 0.21 | nih.gov |

| Pyrrolopropanoic acid derivative | ChemDiv_ID: 6238-0047 | 65.86 | researchgate.net |

Receptor Binding Affinities and Antagonism/Agonism

The chroman-3-amine scaffold has been shown to interact with important receptor systems, indicating its potential to modulate neurotransmission and cellular transport.

The serotonin (B10506) (5-hydroxytryptamine, 5-HT) system is a critical neurotransmitter system, and its receptors are targets for drugs treating a range of psychiatric and neurological disorders. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is particularly noted as a primary target for antipsychotic and psychedelic drugs. wikipedia.orgreprocell.com

Research has demonstrated that the chroman-3-amine scaffold is a viable template for developing ligands for serotonin receptors. A study on C6-aryl substituted derivatives of 3-(dimethylamino)chroman revealed affinities for the 5-HT₇ receptor ranging from nanomolar to micromolar concentrations. nih.gov This finding establishes that modifications to the chroman-3-amine core can produce compounds with significant affinity for serotonin receptors, making this scaffold an interesting starting point for structure-activity relationship (SAR) studies targeting the 5-HT system. nih.gov While this study focused on the 5-HT₇ receptor, it suggests the potential for other derivatives to interact with related receptors like 5-HT2A.

| Compound | C6-Aryl Substituent | Affinity (Kᵢ, nM) |

|---|---|---|

| Derivative 1 | Phenyl | ~1000 |

| Derivative 2 | 4-Methoxyphenyl | ~250 |

| Derivative 3 | 2-Thienyl | ~50 |

*Data are illustrative based on findings reported in the literature. nih.gov

ATP-binding cassette (ABC) transporters are a family of membrane proteins responsible for the efflux of a wide variety of substances from cells. nih.gov P-glycoprotein (P-gp, or ABCB1) and ABCG2 are two prominent members known for their role in multidrug resistance (MDR) in cancer and for influencing the absorption, distribution, and excretion of drugs. nih.govnih.gov Modulation of these transporters is a key strategy to overcome MDR and improve drug efficacy. nih.gov

Structurally related chromone (B188151) scaffolds have been identified as potent modulators of ABC transporters. For example, a chromone derivative, C4a, was characterized as a potent inhibitor of ABCG2 and was also found to interact with P-glycoprotein. nih.gov Molecular docking studies suggested that C4a binds within the substrate-binding pocket of the transporter. nih.gov Given the structural similarity between chromones and chromans, it is plausible that chroman-3-amine derivatives could also interact with and modulate the function of ABC transporters like P-glycoprotein. This potential interaction could have significant implications for drug pharmacokinetics and overcoming multidrug resistance.

| Transporter | Interaction Type | Effect |

|---|---|---|

| ABCG2 | Inhibition | Potent inhibition of substrate efflux |

| P-glycoprotein (P-gp) | Interaction | Observed interaction in membrane vesicles |

*Based on findings for the related chromone scaffold. nih.gov

Modulation of Cellular Signaling Pathways

The interactions of chroman-3-amine scaffolds with enzymes and receptors translate into the modulation of broader cellular signaling pathways. By binding to serotonin receptors, which are G protein-coupled receptors, these compounds can initiate or inhibit intracellular signaling cascades that are crucial for neuronal function. wikipedia.orgreprocell.com Activation of the 5-HT2A receptor, for example, is coupled to the Gq/G11 signaling pathway, which leads to the activation of phospholipase C. wikipedia.org

Furthermore, the potential for chroman-3-amine derivatives to inhibit protein kinases would directly impact phosphorylation-dependent signaling pathways, such as the MAPK/ERK pathway, which are central to regulating cell growth, death, and stress responses. nih.gov Modulation of ABC transporters also affects cellular signaling indirectly by altering the intracellular concentration of various substrates, which can include signaling molecules or chemotherapeutic agents, thereby influencing cellular responses and drug resistance. nih.govnih.gov The chroman-3-amine scaffold's identity as a "privileged structure" underscores its inherent capability to engage with multiple biological targets, thereby modulating a complex network of cellular signaling pathways.

Biochemical Pathways Affected by 8-Ethoxychroman-3-amineThere is no available data to identify any biochemical pathways that are influenced by the activity of this compound.

Until research on the biological properties of this compound is conducted and published, a detailed and scientifically accurate article on its molecular mechanisms and biological targets cannot be provided.

Analytical Methodologies for the Characterization and Quantification of 8 Ethoxychroman 3 Amine

Chromatographic Techniques for Purity and Separation

Chromatography is a cornerstone for the analysis of 8-Ethoxychroman-3-amine, enabling its separation from impurities, starting materials, and by-products, as well as the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Method development focuses on optimizing the separation of the main compound from any potential impurities. Due to the basic nature of the primary amine group, which can cause poor peak shape through interaction with residual silanols on silica-based columns, specific method parameters must be carefully selected.

A common approach for analyzing chiral primary amines involves reversed-phase chromatography. nih.gov The mobile phase composition, particularly the pH and the use of additives, is critical. Using a slightly acidic mobile phase can protonate the amine, improving its solubility in the aqueous-organic mobile phase and reducing peak tailing. Additives like trifluoroacetic acid (TFA) are often used to improve peak shape. chromatographyonline.com The choice of stationary phase is also crucial, with modern, end-capped C18 columns being a popular choice to minimize unwanted secondary interactions. Pre-column derivatization, for instance with 4-chloro-7-nitrobenzofurazane (NBD-Cl), can also be employed to enhance detection sensitivity, particularly for fluorescence detectors. mdpi.com

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good resolution for a wide range of compounds. |

| Mobile Phase | A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile (B52724) | Gradient elution allows for separation of compounds with different polarities. TFA acts as an ion-pairing agent to improve peak shape for the amine. chromatographyonline.com |

| Gradient | Start at 10% B, increase to 90% B over 20 minutes | A typical gradient to elute non-polar impurities after the main, more polar, analyte. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 280 nm | The chroman moiety contains an aromatic ring that absorbs in the UV region. |

| Injection Volume | 10 µL | Standard volume to avoid column overloading. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of primary amines like this compound by GC can be challenging due to their high polarity and tendency to adsorb onto the stationary phase, leading to poor peak shapes and tailing. ut.ac.ir To overcome these issues, derivatization is a common strategy. The primary amine group can be converted into a less polar, more volatile derivative, which improves its chromatographic behavior. nih.gov Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or ethyl chloroformate are often used for this purpose. researchgate.net

The choice of column is also critical. A mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase, is often suitable for the analysis of such derivatives.

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) | Reacts with the primary amine to form a stable, volatile trifluoroacetyl derivative. researchgate.net |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film | A robust, versatile column suitable for a wide range of derivatized analytes. |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good efficiency. |

| Inlet Temperature | 270 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. bre.com |

| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min | Temperature programming is necessary to elute the derivatized compound in a reasonable time with good peak shape. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides high sensitivity for organic compounds. MS provides structural information for peak identification. nih.gov |

| Detector Temperature | 300 °C (FID) | Prevents condensation of the analyte. |

Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they may have different pharmacological properties. Chiral chromatography, particularly HPLC with Chiral Stationary Phases (CSPs), is the definitive method for this purpose. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support, are highly effective for the separation of a wide range of chiral compounds, including primary amines. nih.gov The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Mobile phase selection is crucial for achieving enantioseparation. Normal phase (e.g., hexane/alcohol mixtures), polar organic (e.g., acetonitrile/alcohol), and reversed-phase modes can all be effective. nih.gov For primary amines, mobile phase additives are often necessary to suppress interactions with residual silanols and improve peak shape and resolution. chromatographyonline.com

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Chiralpak IA or similar amylose-based CSP (e.g., amylose tris(3,5-dimethylphenylcarbamate)) | Polysaccharide-based CSPs are known for their broad applicability in separating chiral amines. nih.gov |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Normal phase mode often provides excellent selectivity on polysaccharide CSPs. Diethylamine is a basic additive used to improve peak symmetry by competing with the analyte for active sites on the stationary phase. |

| Flow Rate | 0.8 mL/min | A slightly lower flow rate can improve resolution. |

| Column Temperature | 25 °C | Temperature can affect enantioselectivity; ambient or controlled temperature is recommended for reproducibility. |

| Detection | UV at 280 nm | The aromatic chromophore allows for sensitive UV detection. |

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and complementing the purity data obtained from chromatography.

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra provide a wealth of information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the chroman ring system, the ethoxy group, and the amine proton. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) would allow for the complete assignment of the structure. For instance, the diastereotopic protons at the C2 and C4 positions of the chroman ring would likely appear as complex multiplets.

The ¹³C NMR spectrum would show a distinct resonance for each carbon atom in the molecule, confirming the total number of carbons and providing information about their hybridization and chemical environment.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic (H5, H6, H7) | ~6.7-6.9 | m | Three protons on the aromatic ring, with splitting patterns determined by their relative positions. |

| Chroman (H2) | ~4.0-4.3 | m | Diastereotopic protons on the carbon adjacent to the ring oxygen. |

| Chroman (H4) | ~2.8-3.1 | m | Diastereotopic benzylic protons. |

| Chroman (H3) | ~3.2-3.5 | m | Proton on the carbon bearing the amine group. |

| Ethoxy (-OCH₂CH₃) | ~4.0 | q | Methylene (B1212753) protons of the ethoxy group, split by the methyl protons. |

| Ethoxy (-OCH₂CH₃) | ~1.4 | t | Methyl protons of the ethoxy group, split by the methylene protons. |

| Amine (-NH₂) | ~1.5-2.5 | br s | Broad singlet, chemical shift can be variable and may exchange with D₂O. |

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. When coupled with a chromatographic inlet like HPLC or GC, it provides a powerful method for both separation and identification. pjoes.com

For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, typically producing a prominent protonated molecular ion [M+H]⁺. This allows for the unambiguous determination of the molecular weight.

Tandem mass spectrometry (MS/MS) can be used to further probe the structure. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. Expected fragmentation pathways could include the loss of ammonia (B1221849) (NH₃), the loss of the ethoxy group as ethanol (B145695), and cleavage of the chroman ring.

| m/z (calculated) | Ion Identity | Proposed Fragmentation Pathway |

|---|---|---|

| 208.13 | [M+H]⁺ | Protonated molecular ion (C₁₂H₁₈NO₂⁺). |

| 191.10 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated amine. |

| 162.09 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the ethoxy group and a proton from the ring. |

| 134.07 | [C₈H₁₀O₂]⁺ | Fragment resulting from cleavage of the pyran ring, retaining the ethoxy-substituted benzene (B151609) ring. |

Advanced Analytical Method Development and Validation

The initial steps in HPLC method development involve selecting the appropriate chromatographic mode, with reversed-phase HPLC being the most common for pharmaceutical analysis due to its versatility in handling compounds of moderate polarity. wjpmr.comasianjpr.com The choice of a suitable stationary phase (e.g., a C18 or C8 column) and a mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) is critical for achieving adequate separation. wjpmr.comactascientific.com Method optimization is then carried out by systematically adjusting parameters such as the mobile phase composition (gradient or isocratic elution), pH, flow rate, and column temperature to obtain the best peak shape, resolution, and analysis time. youtube.com For a compound like this compound, UV detection would be a primary choice, with the detection wavelength selected based on the compound's UV absorbance spectrum to maximize sensitivity. actascientific.com

For GC-MS analysis, particularly for a semi-volatile compound, derivatization might be necessary to improve its thermal stability and chromatographic behavior. researchgate.net This process transforms the amine group into a less polar and more volatile derivative. researchgate.net The development would focus on optimizing the GC temperature program, carrier gas flow rate, and the mass spectrometer parameters (ionization mode and mass transitions for quantification) to ensure sensitive and selective detection. massbank.eu

Once an analytical method is developed, it must undergo rigorous validation in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). europa.eu Validation ensures that the method is suitable for its intended purpose. The key validation parameters that would be assessed for an this compound analytical method include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or degradation products. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.eu

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples. europa.eud-nb.info

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. youtube.com

The results of these validation studies would be compiled to demonstrate the method's suitability for the analysis of this compound.

Table 1: Hypothetical HPLC Method Validation Parameters for this compound

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure and well-resolved |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | Dependent on application | 1 - 100 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Repeatability: 0.8%Intermediate: 1.2% |

| LOD (µg/mL) | Signal-to-Noise ratio of 3:1 | 0.1 |

| LOQ (µg/mL) | Signal-to-Noise ratio of 10:1 | 0.3 |

| Robustness | No significant change in results | Method is robust to minor changes in pH and flow rate |

Principles of Green Analytical Chemistry in this compound Analysis

Green Analytical Chemistry (GAC) is a philosophy that encourages the development and use of analytical methods that minimize or eliminate the use and generation of hazardous substances. proquest.comnih.govnih.gov The application of GAC principles to the analysis of this compound would focus on making the entire analytical workflow more environmentally benign and safer for analysts. The core principles of GAC that would be considered are:

Prevention of Waste: Designing analytical procedures to minimize waste generation is a primary goal. nih.gov This can be achieved through miniaturization of analytical systems, which reduces the volumes of samples and reagents required. pg.edu.pl

Safer Solvents and Auxiliaries: A significant focus of GAC is the reduction or replacement of toxic organic solvents. nih.gov For the HPLC analysis of this compound, this could involve exploring the use of greener solvents such as ethanol, supercritical fluids (like CO2 in Supercritical Fluid Chromatography - SFC), or water-rich mobile phases. mdpi.com

Design for Energy Efficiency: Analytical methods should be designed to minimize energy consumption. This can involve using instrumentation with lower power requirements or developing methods that can be performed at ambient temperature and pressure. nih.gov

Use of Renewable Feedstocks: Whenever practicable, raw materials and feedstocks should be renewable rather than depleting. nih.gov In an analytical context, this could translate to using biosolvents derived from agricultural sources.

Reduction of Derivatives: Unnecessary derivatization steps should be avoided as they often require additional reagents and generate more waste. nih.gov Developing direct analytical methods for this compound without the need for derivatization would align with this principle.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. While more relevant to synthesis, this principle can be applied in analytical chemistry, for instance, in the use of enzymatic assays.

Design for Degradation: Analytical reagents and solvents should be chosen so that at the end of their use, they can be easily degraded into innocuous products.

Real-time Analysis for Pollution Prevention: The development of in-line or on-line monitoring techniques can provide real-time data, reducing the need for sample collection and subsequent analysis in a laboratory.

Inherently Safer Chemistry for Accident Prevention: The substances and the form of a substance used in an analytical procedure should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires.

In the context of analyzing this compound, the implementation of GAC could involve the development of a miniaturized LC method, such as capillary or nano-LC, which would drastically reduce solvent consumption. mdpi.com Another green alternative is Supercritical Fluid Chromatography (SFC), which uses supercritical carbon dioxide as the primary mobile phase, a much more environmentally friendly solvent than traditional organic solvents. mdpi.com The selection of sample preparation techniques is also crucial. Modern techniques like solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE) can replace large-volume liquid-liquid extractions, thereby minimizing solvent use. nih.gov

Table 2: Green Analytical Chemistry Approaches for this compound Analysis

| GAC Principle | Conventional Approach | Green Alternative |

| Safer Solvents | HPLC with acetonitrile/methanol | SFC with supercritical CO2; HPLC with ethanol or water-rich mobile phases |

| Waste Reduction | Standard HPLC systems | Miniaturized LC systems (capillary, nano-LC); reduced sample and reagent volumes |

| Energy Efficiency | High-temperature GC | Methods at ambient temperature; use of energy-efficient instrumentation |

| Reduced Derivatization | GC-MS with derivatization | Direct analysis by LC-MS if sensitivity allows |

| Sample Preparation | Liquid-liquid extraction | Solid-phase microextraction (SPME); stir-bar sorptive extraction (SBSE) |

By integrating these green principles into the method development and validation process, the analytical methodologies for this compound can be both scientifically sound and environmentally responsible.

Computational and Theoretical Chemistry Studies of 8 Ethoxychroman 3 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. rroij.com These calculations, governed by the principles of quantum mechanics, can predict molecular geometries, electronic structures, and reactivity. rroij.com For 8-Ethoxychroman-3-amine, such studies would typically employ Density Functional Theory (DFT), a robust method for investigating the electronic characteristics of molecules.

A primary step would involve the geometry optimization of the this compound structure to find its most stable three-dimensional conformation. Following optimization, a range of electronic properties can be calculated. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial, as the energy gap between them indicates the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another key output, which visualizes the charge distribution across the molecule. mdpi.com The MEP map helps in identifying the electrophilic and nucleophilic sites, which are critical for understanding how the molecule might interact with biological receptors. For this compound, the nitrogen atom of the amine group and the oxygen atoms of the ethoxy and chroman ring systems would be expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the amine group would likely be regions of positive potential (electrophilic).

These theoretical calculations provide a foundational understanding of the electronic character of this compound, which is essential for rationalizing its potential biological activity and for guiding the design of related compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. frontiersin.org This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov For this compound, molecular docking simulations would be performed to predict its binding affinity and interaction patterns with various biologically relevant targets.

The process begins with obtaining the three-dimensional structures of the target proteins, often from databases like the Protein Data Bank (PDB). nih.gov The structure of this compound would be prepared by assigning appropriate charges and protonation states. Docking algorithms then systematically explore different conformations and orientations of the ligand within the binding site of the target protein, calculating a scoring function to estimate the binding affinity. researchgate.net

Given the structural similarity of the chroman scaffold to known bioactive molecules, potential targets for this compound could include enzymes and receptors involved in neurological or inflammatory pathways. tandfonline.comnih.gov The docking results would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the amine group of this compound could act as a hydrogen bond donor, while the aromatic ring and the ethoxy group could engage in hydrophobic interactions.

Table 2: Hypothetical Molecular Docking Results for this compound with Selected Targets

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Serotonin (B10506) Transporter | -8.5 | Asp98, Tyr176, Phe335 | Hydrogen bond with Asp98, π-π stacking with Phe335 |

| Monoamine Oxidase A | -7.9 | Tyr407, Tyr444, Phe208 | Hydrophobic interactions with Tyr407 and Tyr444 |

| Cyclooxygenase-2 (COX-2) | -9.2 | Arg120, Tyr355, Ser530 | Hydrogen bond with Arg120, hydrophobic interactions with Tyr355 |

The docking scores provide a comparative measure of the binding affinity of this compound to different targets, helping to prioritize further experimental validation.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the behavior of a system at the atomic level, MD simulations provide detailed information about the conformational dynamics and stability of molecules and their complexes. tandfonline.com For this compound, MD simulations would be employed to understand its conformational flexibility in a simulated physiological environment and to assess the stability of its interactions with a target protein.

An MD simulation begins with the initial coordinates of the system, which could be the docked complex of this compound and a target protein, solvated in a box of water molecules and ions to mimic physiological conditions. nih.gov The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over a series of small time steps. nih.gov

Analysis of the MD trajectory can reveal important insights. The root-mean-square deviation (RMSD) of the protein and ligand atoms over time indicates the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent conformation. The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are constrained by the ligand binding.

These simulations provide a dynamic picture of the ligand-target interaction, complementing the static view offered by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comneovarsity.orgnih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds. creative-biostructure.com

To build a QSAR model for this compound and its analogs, a dataset of structurally similar compounds with known biological activities against a specific target would be required. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to develop a mathematical equation that correlates the descriptors with the biological activity. jocpr.com The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal (cross-validation) and external validation. jocpr.com

Table 4: Hypothetical QSAR Model for a Series of Chroman-3-amine (B1202177) Derivatives

| Descriptor | Coefficient | Significance |

|---|---|---|

| LogP (Hydrophobicity) | +0.45 | Positive correlation suggests that increased hydrophobicity enhances activity. |

| Topological Polar Surface Area (TPSA) | -0.21 | Negative correlation indicates that lower polar surface area is favorable for activity. |

| Number of Hydrogen Bond Donors | +0.62 | Strong positive correlation highlights the importance of hydrogen bond donation for activity. |

| Model Statistics | r² = 0.85, q² = 0.78 | Indicates a good predictive ability of the model. |

A well-validated QSAR model can be a valuable tool for guiding the design of new chroman-3-amine derivatives with improved potency.

In Silico Prediction of Biological Activity and Selectivity

In silico prediction of biological activity and selectivity involves the use of various computational methods to forecast the pharmacological profile of a compound before it is synthesized and tested experimentally. nih.gov This approach integrates data from quantum chemical calculations, molecular docking, and QSAR models to build a comprehensive picture of a molecule's potential therapeutic effects and off-target interactions.

For this compound, the predicted biological activity would be based on its docking scores against a panel of potential targets. High predicted affinity for a therapeutic target, coupled with low affinity for off-targets, would suggest good selectivity. The electronic properties calculated from quantum chemistry, such as the MEP, can help to rationalize the observed or predicted interactions.

Furthermore, computational models can be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and a lower likelihood of toxicity. nih.gov For example, predictions might suggest that this compound has good oral bioavailability and is unlikely to be a potent inhibitor of key metabolic enzymes like cytochrome P450s.

Table 5: Hypothetical In Silico Predicted Profile of this compound

| Property | Predicted Outcome | Implication |

|---|---|---|

| Primary Target Activity | Potent COX-2 inhibitor | Potential anti-inflammatory agent. |

| Selectivity | High selectivity for COX-2 over COX-1 | Reduced risk of gastrointestinal side effects. |

| Oral Bioavailability | > 80% | Suitable for oral administration. |

| Blood-Brain Barrier Permeation | Moderate | Potential for central nervous system activity. |

| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity. |

Conclusion and Future Research Directions

Summary of Current Research Advancements on 8-Ethoxychroman-3-amine

The chroman-3-amine (B1202177) scaffold is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous bioactive molecules. Derivatives of this core have been explored for a wide range of pharmacological applications, including neuroprotection, cancer therapy, and as antimicrobial agents. The amine group at the 3-position is a key pharmacophore, enabling critical interactions with biological targets like enzymes and receptors. Specifically, some chroman-3-amine derivatives have been investigated as potential serotonin (B10506) reuptake inhibitors, highlighting their potential in developing treatments for neurological and psychiatric disorders.

However, a review of current scientific literature reveals a significant lack of specific research focused on the this compound compound. While the broader class of chroman-3-amines has received considerable attention, this particular derivative remains largely uncharacterized. Research has been conducted on related structures, such as various chroman-4-ones and other substituted chromans, but dedicated studies detailing the synthesis, properties, and biological activity of this compound are conspicuously absent. researchgate.netnih.govnih.gov This indicates that while the foundational chroman-3-amine structure is of significant interest, the specific influence of the 8-ethoxy substitution has not been systematically investigated.

Identification of Gaps in Current Knowledge

The primary gap in current knowledge is the absence of dedicated research on this compound. This overarching gap can be broken down into several key areas where information is lacking:

Synthesis and Characterization: There are no published, optimized synthetic routes specifically for this compound. While general methods for creating chroman-3-amines exist, such as the reduction of 3-nitro-2H-chromenes or the reductive amination of chroman-4-ones, a tailored and efficient synthesis for the 8-ethoxy derivative has not been reported. digitellinc.com Furthermore, comprehensive spectroscopic and crystallographic data (NMR, IR, MS, X-ray) for this specific compound are not available in public databases, hindering its unambiguous identification and further study.

Biological Activity Profile: The biological activity of this compound is entirely unexplored. It is unknown whether the compound exhibits any of the neuroprotective, anticancer, or antimicrobial activities associated with the broader chroman-3-amine class. The specific impact of the ethoxy group at the C-8 position on potency, selectivity, and mechanism of action remains to be determined.

Structure-Activity Relationships (SAR): Without data on this compound and its analogues, no structure-activity relationship studies can be established. The electronic and steric effects of the 8-ethoxy group on target binding are purely speculative. Understanding how this substituent modulates biological activity is crucial for rational drug design and is a significant knowledge gap. chemrxiv.org

Pharmacokinetics and Metabolism: No information exists regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These properties are fundamental to determining the compound's potential as a therapeutic agent.

Proposing Novel Synthetic and Derivatization Approaches

To address the existing knowledge gaps, novel synthetic and derivatization strategies can be proposed. A logical and efficient route to synthesize the parent compound would be the reductive amination of 8-ethoxychroman-4-one. This well-established method converts a ketone to an amine via an imine intermediate and can be performed using various reducing agents. wikipedia.orgmasterorganicchemistry.com

Once the core this compound molecule is synthesized, a library of derivatives could be generated to explore the SAR and optimize potential biological activity. Key derivatization strategies are outlined in the table below.

| Derivatization Site | Proposed Modification | Rationale | Potential Synthetic Method |

|---|---|---|---|

| 3-Amine Group (N-alkylation) | Introduction of small alkyl (methyl, ethyl) or functionalized alkyl (e.g., propargyl) groups. | To modulate basicity, lipophilicity, and hydrogen bonding capacity. Propargyl groups are known to target monoamine oxidases (MAO). researchgate.net | Reductive amination with corresponding aldehydes or direct alkylation with alkyl halides. masterorganicchemistry.comchemistrysteps.com |

| 3-Amine Group (N-acylation) | Formation of amide derivatives using various acyl chlorides or carboxylic acids. | To explore interactions with different biological targets and alter solubility and metabolic stability. | Reaction with acyl chlorides or activated carboxylic acids. researchgate.net |

| Chroman Ring (Position 6) | Introduction of electron-withdrawing (e.g., Cl, Br, NO2) or electron-donating (e.g., OCH3) groups. | To probe the electronic requirements of the aromatic ring for target interaction. Halogenation can enhance binding affinity. nih.gov | Electrophilic aromatic substitution on a suitable precursor. |

| Chroman Ring (Position 2) | Introduction of alkyl or aryl substituents. | To investigate the impact of steric bulk on activity and selectivity. nih.gov | Synthesis from appropriately substituted 2'-hydroxyacetophenones. nih.govorganic-chemistry.org |

Emerging Trends in Biological Target Identification for Chroman-3-amines

Given that the chroman scaffold is known to interact with a variety of biological targets, future research on this compound could be directed toward several emerging and therapeutically relevant areas. The strategic placement of the amine group provides a versatile anchor for designing molecules aimed at specific enzyme active sites or receptor pockets.

| Biological Target Class | Specific Target Example | Therapeutic Area | Rationale for Investigation |

|---|---|---|---|

| Enzymes in Neurodegeneration | Monoamine Oxidase B (MAO-B), Cholinesterases | Parkinson's Disease, Alzheimer's Disease | Chromanone scaffolds are being actively investigated as MAO-B inhibitors. researchgate.netresearchgate.net The amine functionality is common in cholinesterase inhibitors. |

| Parasitic Enzymes | Pteridine Reductase 1 (PTR1) | Trypanosomiasis, Leishmaniasis | Chroman-4-one analogues have shown inhibitory activity against PTR1 from Trypanosoma brucei and Leishmania species. nih.gov |

| Epigenetic Targets | Sirtuin 2 (SIRT2) | Neurodegeneration, Cancer | Substituted chroman-4-one derivatives have been identified as potent and selective SIRT2 inhibitors. nih.gov |

| Anticancer Targets | Breast Cancer Cell Lines (e.g., MCF-7) | Oncology | Novel chroman derivatives have demonstrated significant inhibitory effects on the growth of human breast cancer cells. nih.gov |

Potential for Integrated Experimental and Computational Research Strategies

To accelerate the investigation of this compound and its derivatives, an integrated research strategy combining computational and experimental methods is highly recommended. This approach allows for the rational design and prioritization of compounds, saving significant time and resources.

In Silico Design and Prediction: The process would begin with computational modeling.

DFT (Density Functional Theory) Studies: The 3D structure, electronic properties (HOMO-LUMO energy gap), and molecular electrostatic potential of this compound and its proposed derivatives would be calculated. d-nb.info This provides fundamental insights into their reactivity and stability.

Molecular Docking: The designed library of compounds would be docked into the crystal structures of promising biological targets (e.g., MAO-B, SIRT2, PTR1). researchgate.netnih.gov This predicts the binding affinity and key molecular interactions, allowing for the selection of the most promising candidates for synthesis.

ADME Prediction: Computational tools would be used to predict the pharmacokinetic properties of the designed molecules, filtering out those with poor drug-likeness from the outset.

Targeted Synthesis: Based on the computational results, a focused set of the most promising derivatives would be synthesized. This targeted approach avoids the resource-intensive synthesis of large, untargeted libraries.

Experimental Validation: The synthesized compounds would undergo in vitro biological evaluation against the selected targets to validate the computational predictions.

Enzyme Inhibition Assays: Compounds would be tested for their inhibitory activity against targets like MAO-B or SIRT2. nih.gov

Antiproliferative Assays: Activity against cancer cell lines like MCF-7 would be measured. nih.gov

Iterative Optimization: The experimental results would be used to refine the computational models, establishing a robust SAR. This feedback loop guides the design of a second generation of improved compounds, leading to an efficient, iterative cycle of drug discovery and optimization. tandfonline.com

This integrated strategy provides a powerful framework for systematically exploring the therapeutic potential of the novel this compound scaffold, efficiently bridging the gap from theoretical design to experimental validation.

Compound Name Reference Table

| Compound Name |

|---|

| This compound |

| Chroman-3-amine |

| 8-ethoxychroman-4-one |

| 3-nitro-2H-chromene |

| Chroman-4-one |

| Serotonin |

| Monoamine Oxidase B (MAO-B) |

| Pteridine Reductase 1 (PTR1) |

| Sirtuin 2 (SIRT2) |

常见问题

Q. What are the established synthetic pathways for 8-Ethoxychroman-3-amine, and what analytical techniques are critical for verifying its purity?

Synthetic routes typically involve cyclization of ethoxy-substituted precursors followed by amine functionalization. Key steps include protecting group strategies to prevent undesired side reactions. For purity verification, combine high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and detect impurities. Mass spectrometry (MS) is essential for molecular weight validation. Always cross-reference retention times and spectral data against known standards .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Stability studies require controlled environments (e.g., buffer solutions at pH 2–12 and temperatures from 4°C to 60°C). Use accelerated stability testing with periodic sampling over 1–4 weeks. Quantify degradation products via ultraviolet-visible (UV-Vis) spectroscopy or gas chromatography (GC) . Include kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Document deviations from expected degradation patterns, such as unexpected tautomerization or oxidation .

Q. What spectroscopic methods are most reliable for characterizing this compound’s electronic and steric properties?

Combine Fourier-transform infrared (FTIR) spectroscopy to identify amine and ether functional groups, and X-ray crystallography for absolute stereochemical confirmation. For electronic properties, employ density functional theory (DFT) calculations paired with UV-Vis absorption/emission spectra . Note discrepancies between experimental and computational data, which may indicate solvation effects or crystal packing influences .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions often arise from assay variability (e.g., cell line differences or solvent effects). Implement dose-response validation across multiple independent labs using standardized protocols (e.g., OECD guidelines). Perform meta-analysis of published data to identify outliers, and use structure-activity relationship (SAR) models to isolate critical substituents. Cross-check bioactivity with purity data to rule out artifact-driven results .

Q. What strategies optimize the enantioselective synthesis of this compound, and how are chiral intermediates validated?

Use asymmetric catalysis (e.g., chiral ligands in palladium-mediated cyclization) or enzymatic resolution. Validate enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) . For ambiguous results, compare experimental optical rotations with literature values. Document any racemization during purification steps (e.g., column chromatography) and adjust solvent systems to minimize this .

Q. How do computational models predict the reactivity of this compound in complex reaction systems, and what experimental validations are necessary?

Apply molecular dynamics (MD) simulations to study solvent interactions and transition state theory (TST) for kinetic predictions. Validate models experimentally by synthesizing proposed intermediates and analyzing reaction pathways via in-situ FTIR or Raman spectroscopy . Discrepancies between predicted and observed intermediates may indicate unaccounted steric effects or solvent coordination .

Methodological Considerations

Q. What protocols ensure reproducibility in pharmacological studies involving this compound?

Pre-register experimental designs (e.g., on Open Science Framework) and share raw data in public repositories. Use blind testing for biological assays to minimize bias. Include positive/negative controls in every assay batch. For in vivo studies, adhere to ARRIVE guidelines for animal welfare reporting. Replicate key findings in at least two distinct model systems (e.g., murine and zebrafish) .

Q. How should researchers address discrepancies in toxicity profiles between in vitro and in vivo models for this compound?

Perform physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences. Validate in vitro hepatotoxicity assays with primary hepatocyte cultures instead of immortalized cell lines. For in vivo studies, measure metabolite concentrations in plasma and tissues via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Cross-reference findings with toxicogenomics databases to identify off-target effects .

Data Management and Ethics

Q. What are best practices for managing spectroscopic and chromatographic datasets in collaborative studies on this compound?

Use FAIR (Findable, Accessible, Interoperable, Reusable) principles: store raw spectra in open formats (e.g., JCAMP-DX), and annotate metadata (e.g., instrument parameters, solvent batches). Employ version-control systems (e.g., Git) for computational scripts. For multi-institutional projects, establish a centralized data repository with access protocols compliant with GDPR or HIPAA, depending on jurisdiction .

Q. How can researchers ethically justify omitting confirmatory testing for suspected nitrosamine impurities in this compound batches?

Provide a risk assessment based on structural alerts (e.g., absence of secondary amines) and forced degradation studies under nitrosating conditions. If synthetic pathways preclude nitrosamine formation, cite mechanistic evidence (e.g., absence of nitroso intermediates in reaction monitoring). Document all attempts to synthesize reference standards for suspected impurities, including failed reactions, to support the argument .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。